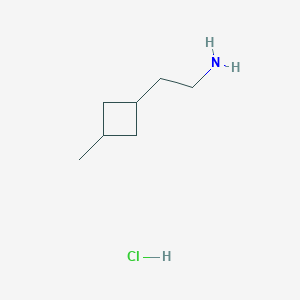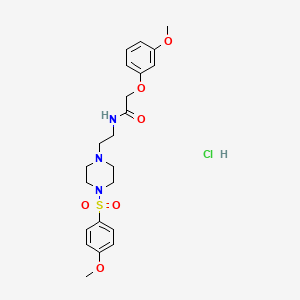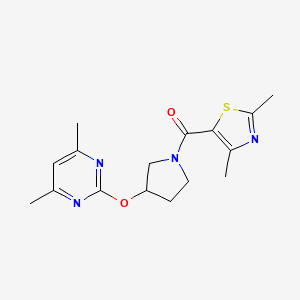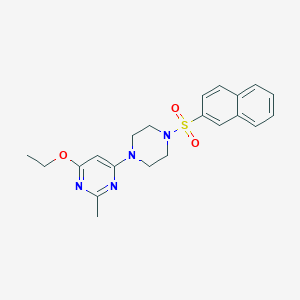![molecular formula C17H17FN2O2S B2758494 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-91-9](/img/structure/B2758494.png)
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Benzimidazole derivatives, including those with fluorobenzyl and isopropylsulfonyl groups, are synthesized through multi-step chemical reactions, showcasing their versatility in organic synthesis. For example, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involved cyclization, N-alkylation, hydrolyzation, and chlorination processes, highlighting the intricate chemistry behind creating such compounds (Huang Jin-qing, 2009). Additionally, the use of fluoroform as a source of difluorocarbene for synthesizing N-CF2H heterocycles, including benzimidazole derivatives, demonstrates the innovative approaches in developing fluorinated organic compounds with potential applications in medicinal chemistry (Charles S. Thomoson, Linhua Wang, W. R. Dolbier, 2014).
Medicinal Chemistry and Biological Activities
Benzimidazole derivatives exhibit a wide range of biological activities. For instance, a study on the synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings revealed that these compounds showed significant bioactivities. This includes very good ABTS scavenging activities and notable DPPH scavenging activity, indicating their potential as antioxidant agents (E. Menteşe, S. Ülker, B. Kahveci, 2015). Another research focused on the antiviral activity of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives against ortho- and paramyxoviruses, demonstrating the therapeutic potential of benzimidazole derivatives in treating viral infections (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, E. De Clercq, 1995).
Mecanismo De Acción
Target of Action
The primary target of this compound is the proton pump (H+, K±ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid levels.
Mode of Action
The compound acts as a potassium-competitive acid blocker (P-CAB) . It works by competitively inhibiting the function of the proton pump. It is a reversible antagonist, meaning it can bind and unbind from the proton pump, allowing for control over the duration and intensity of its effects .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion. This affects the biochemical pathway of gastric acid production, leading to a decrease in the acidity of the stomach. The downstream effects can include relief from conditions caused by excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Result of Action
The result of the compound’s action is a potent inhibition of gastric acid secretion. This can provide relief from acid-related conditions by reducing the acidity of the stomach. Its maximum efficacy is reported to be more potent and its duration of action much longer than those of traditional proton pump inhibitors (PPIs) .
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOKVINALXQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

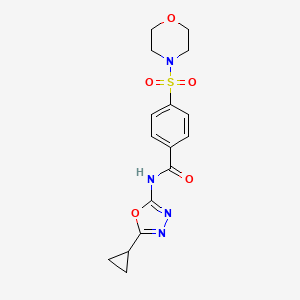
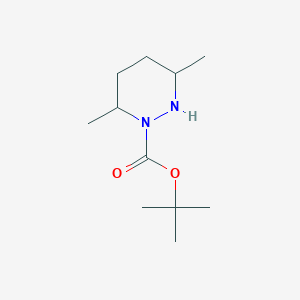
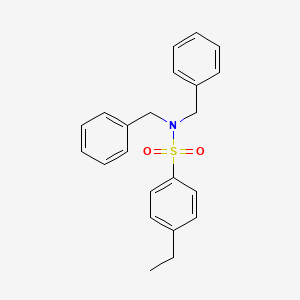

![3-phenyl-2-{[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B2758418.png)
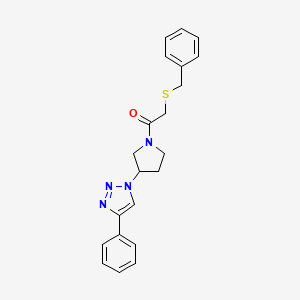
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2758421.png)
![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)
